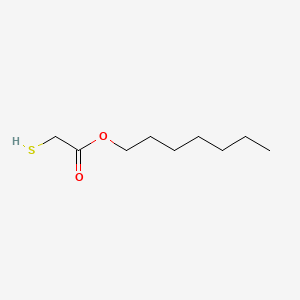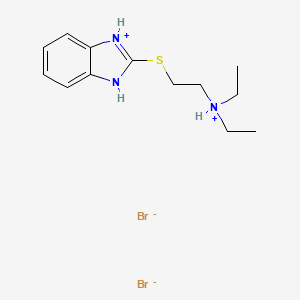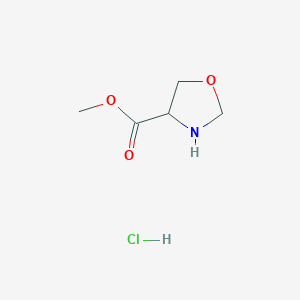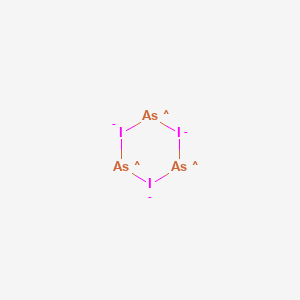
Trisilver triiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisilver triiodide is a chemical compound composed of three silver atoms and three iodine atoms. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound is represented by the chemical formula Ag₃I₃ and is characterized by its distinctive molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisilver triiodide can be synthesized through the reaction of silver nitrate (AgNO₃) with potassium iodide (KI) in an aqueous solution. The reaction proceeds as follows: [ 3AgNO₃ + 3KI \rightarrow Ag₃I₃ + 3KNO₃ ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The process involves the careful mixing of reactants in large reactors, followed by filtration and purification steps to obtain the final product. The use of advanced equipment and techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Trisilver triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver iodide (AgI) and iodine (I₂).
Reduction: It can be reduced to form elemental silver (Ag) and iodide ions (I⁻).
Substitution: this compound can participate in substitution reactions with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Halide salts like sodium chloride (NaCl) or potassium bromide (KBr) can be used in substitution reactions.
Major Products Formed:
Oxidation: Silver iodide (AgI) and iodine (I₂).
Reduction: Elemental silver (Ag) and iodide ions (I⁻).
Substitution: Corresponding silver halides (AgX) and iodide ions (I⁻).
Scientific Research Applications
Trisilver triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silver compounds.
Biology: The compound has potential antimicrobial properties and is being studied for its use in disinfectants and antimicrobial coatings.
Medicine: Research is ongoing to explore its potential use in medical devices and wound dressings due to its antimicrobial properties.
Industry: this compound is used in the production of photographic materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which trisilver triiodide exerts its effects involves the release of iodine and silver ions. These ions interact with microbial cell membranes, leading to the disruption of cellular processes and ultimately causing cell death. The compound’s antimicrobial activity is attributed to the combined effects of silver and iodine, which work synergistically to inhibit the growth of microorganisms.
Comparison with Similar Compounds
Silver iodide (AgI): A compound with similar antimicrobial properties but different molecular structure.
Potassium triiodide (KI₃): Contains triiodide ions but lacks the silver component.
Sodium triiodide (NaI₃): Similar to potassium triiodide but with sodium instead of potassium.
Uniqueness: Trisilver triiodide is unique due to its combination of silver and iodine, which provides enhanced antimicrobial properties compared to other similar compounds. The presence of silver ions contributes to its effectiveness in disrupting microbial cell membranes, while the iodine component adds to its overall antimicrobial activity.
Properties
Molecular Formula |
As3I3-3 |
|---|---|
Molecular Weight |
605.4782 g/mol |
InChI |
InChI=1S/As3I3/c1-4-2-6-3-5-1/q-3 |
InChI Key |
JXEHPVXGLBTSFN-UHFFFAOYSA-N |
Canonical SMILES |
[As]1[I-][As][I-][As][I-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



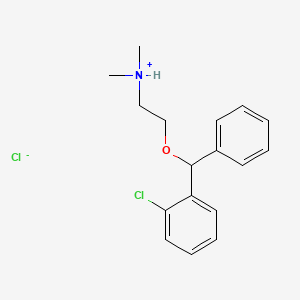
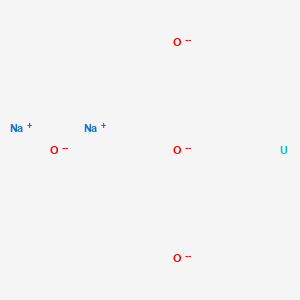
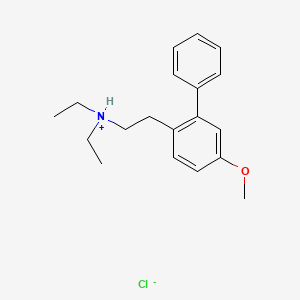
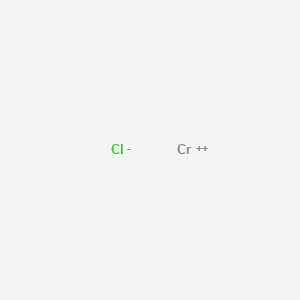
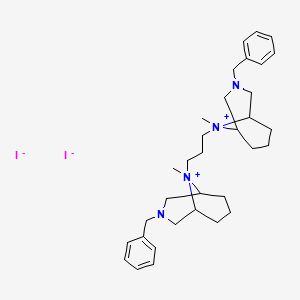
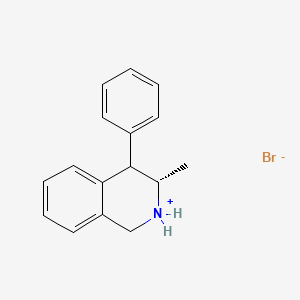
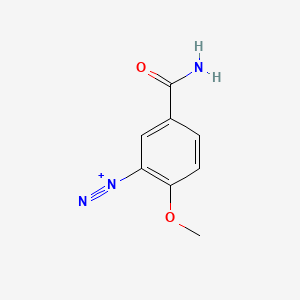
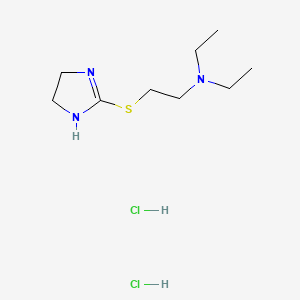
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
